({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid: is a complex organic compound that features both amide and thioic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Acyl Substitution: One common method for synthesizing amides involves the reaction of acyl halides (or anhydrides) with amines.
Partial Hydrolysis of Nitriles: Another method involves the partial hydrolysis of nitriles under mildly basic conditions using hydrogen peroxide.
Industrial Production Methods: Industrial production of amides often involves the use of acid chlorides, acid anhydrides, or esters as starting materials. These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it gains oxygen atoms.
Reduction: Reduction reactions involve the gain of hydrogen atoms or the loss of oxygen atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: In biological research, it may be used to study enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism by which ({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the functional groups present .
Comparison with Similar Compounds
Amides: Structurally similar but lack the thioic acid group.
Thioic Acids: Contain the thioic acid group but lack the amide functionality.
Amines: Contain nitrogen atoms but differ in their overall structure and reactivity
Uniqueness: The presence of both amide and thioic acid groups in ({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid makes it unique, allowing it to participate in a wider range of chemical reactions and interactions compared to simpler compounds .
Properties
CAS No. |
97609-22-8 |
---|---|
Molecular Formula |
C6H9NO3S |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
2-(prop-2-enoxycarbonylamino)ethanethioic S-acid |
InChI |
InChI=1S/C6H9NO3S/c1-2-3-10-6(9)7-4-5(8)11/h2H,1,3-4H2,(H,7,9)(H,8,11) |
InChI Key |
SPGMQMMYOXUZTP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NCC(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.